Cas no 886502-09-6 (2,6-Difluoro-3-methylbenzonitrile)

2,6-Difluoro-3-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Difluoro-3-methylbenzonitrile
- DB-329701
- SCHEMBL16136624
- MFCD06660181
- CS-0319229
- AKOS006294859
- D96174
- JS-4367
- 886502-09-6
-
- MDL: MFCD06660181
- Inchi: InChI=1S/C8H5F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3
- InChI Key: OXAYAJBYFPLWFX-UHFFFAOYSA-N
- SMILES: CC1=C(C(=C(C=C1)F)C#N)F
Computed Properties
- Exact Mass: 153.03900549g/mol
- Monoisotopic Mass: 153.03900549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8Ų
- XLogP3: 2.2
2,6-Difluoro-3-methylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007759-500mg |
2,6-Difluoro-3-methylbenzonitrile |
886502-09-6 | 97% | 500mg |
$798.70 | 2023-08-31 | |
Apollo Scientific | PC302163-25g |
2,6-Difluoro-3-methylbenzonitrile |
886502-09-6 | 98% | 25g |
£341.00 | 2023-09-02 | |
Alichem | A010007759-1g |
2,6-Difluoro-3-methylbenzonitrile |
886502-09-6 | 97% | 1g |
$1504.90 | 2023-08-31 | |
1PlusChem | 1P00VS5E-5g |
2,6-Difluoro-3-methylbenzonitrile |
886502-09-6 | 5g |
$132.00 | 2025-03-01 | ||
abcr | AB403940-25g |
2,6-Difluoro-3-methylbenzonitrile; . |
886502-09-6 | 25g |
€647.00 | 2024-07-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389899-5g |
2,6-Difluoro-3-methylbenzonitrile |
886502-09-6 | 97% | 5g |
¥1320.00 | 2024-04-26 | |
abcr | AB403940-1g |
2,6-Difluoro-3-methylbenzonitrile; . |
886502-09-6 | 1g |
€105.90 | 2024-07-23 | ||
Ambeed | A304075-5g |
2,6-Difluoro-3-methylbenzonitrile |
886502-09-6 | 97% | 5g |
$199.0 | 2024-04-16 | |
abcr | AB403940-5 g |
2,6-Difluoro-3-methylbenzonitrile |
886502-09-6 | 5g |
€193.10 | 2022-06-10 | ||
Apollo Scientific | PC302163-5g |
2,6-Difluoro-3-methylbenzonitrile |
886502-09-6 | 98% | 5g |
£86.00 | 2023-09-02 |
2,6-Difluoro-3-methylbenzonitrile Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on 2,6-Difluoro-3-methylbenzonitrile
2,6-Difluoro-3-methylbenzonitrile: A Comprehensive Overview
The compound with CAS No. 886502-09-6, commonly referred to as 2,6-Difluoro-3-methylbenzonitrile, is a highly specialized organic chemical that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of fluorinated benzonitriles, which are known for their unique electronic properties and structural versatility. Recent advancements in synthetic methodologies and material science have further highlighted the potential of 2,6-Difluoro-3-methylbenzonitrile in fields ranging from pharmaceuticals to advanced materials.
The molecular structure of 2,6-Difluoro-3-methylbenzonitrile consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a nitrile group (-CN) at the para position relative to the methyl group. This arrangement imparts the molecule with a combination of electron-withdrawing and electron-donating groups, making it highly reactive in certain chemical transformations. The presence of fluorine atoms further enhances the compound's stability and bioavailability, which are critical factors in drug design and development.
Recent studies have explored the synthesis of 2,6-Difluoro-3-methylbenzonitrile through various routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized to improve yield and purity, making the compound more accessible for large-scale production. For instance, researchers have reported the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. Such innovations underscore the importance of this compound in both academic and industrial settings.
In terms of applications, 2,6-Difluoro-3-methylbenzonitrile has been extensively studied as an intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic addition reactions makes it a valuable precursor in the development of pharmaceutical agents targeting various therapeutic areas. For example, recent research has demonstrated its potential as a building block for anti-inflammatory drugs and anticancer agents. The compound's unique reactivity also makes it suitable for use in agrochemicals, where it can serve as an intermediate in the synthesis of herbicides and insecticides.
Beyond its role as an intermediate, 2,6-Difluoro-3-methylbenzonitrile has also been investigated for its electronic properties in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalytic systems. Recent findings suggest that it can enhance the efficiency of catalytic processes in organic synthesis, particularly in cross-coupling reactions that are pivotal in drug discovery.
The environmental impact and safety profile of 2,6-Difluoro-3-methylbenzonitrile have also been subjects of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure safe handling and disposal. These efforts are crucial for aligning its industrial use with sustainability goals and regulatory standards.
In conclusion, 2,6-Difluoro-3-methylbenzonitrile (CAS No. 886502-09-6) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and application-oriented research, position it as a key player in modern chemical innovation.
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